(S)-3-(3-FLuoro-phenyl)-3-phenylacetylamino-propionic acid
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Overview
Description
The compound is a complex organic molecule. It contains a phenylacetyl group, a fluorophenyl group, and a beta-alanine group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
While specific synthesis methods for “(S)-N-Phenylacetyl-3-(M-fluorophenyl)-beta-alanine” were not found, related compounds have been synthesized using various methods . For instance, the synthesis of similar compounds often involves the reaction of an amino acid with a suitable reagent .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups . The fluorophenyl group would introduce an element of polarity, and the phenylacetyl group could contribute to the compound’s aromaticity .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the fluorophenyl and phenylacetyl groups . Fluorine atoms are highly electronegative, which could make the compound reactive .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of a fluorine atom could affect the compound’s polarity and solubility .
Scientific Research Applications
The Role of Beta-Alanine in Plant and Human Biology
Biosynthesis and Metabolism in Plants : Beta-alanine, a non-proteinogenic amino acid, is significant in plants for its role in synthesizing compounds with various biological activities, including anti-herbivory, anti-microbial properties, and responses to abiotic stresses. Its involvement in the synthesis of pantothenate (vitamin B5) highlights its universal importance across organisms, including potential implications for the metabolism of analogous compounds like "(S)-N-Phenylacetyl-3-(M-fluorophenyl)-beta-alanine" (Parthasarathy, Savka, & Hudson, 2019).
Ergogenic Effects and Exercise Performance : In human studies, beta-alanine is recognized for its role in synthesizing carnosine, which helps improve muscle buffering capacity and exercise performance. This suggests that derivatives of beta-alanine could also have potential applications in enhancing physical performance or in the treatment of muscle-related conditions (Caruso et al., 2012).
Potential Therapeutic Applications
Neuroprotection and Cognitive Function : The study of beta-alanine and its role in synthesizing carnosine suggests potential neuroprotective benefits. Carnosine's buffering capacity could mitigate oxidative stress, suggesting that derivatives of beta-alanine may have therapeutic applications in neuroprotection and enhancing cognitive function (Ostfeld & Hoffman, 2023).
Safety and Hazards
Mechanism of Action
Fluorinated Compounds
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The fluorine atom possesses many intrinsic properties that can be beneficial when incorporated into small molecules. These properties include the atom’s size, electronegativity, and ability to block metabolic oxidation sites . Therefore, the target compounds doped with fluorine are endowed with stronger activity and stability, longer half-life, and better bioabsorbability .
Indole Derivatives
Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
(3S)-3-(3-fluorophenyl)-3-[(2-phenylacetyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c18-14-8-4-7-13(10-14)15(11-17(21)22)19-16(20)9-12-5-2-1-3-6-12/h1-8,10,15H,9,11H2,(H,19,20)(H,21,22)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUSKMOREPWLGC-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N[C@@H](CC(=O)O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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